N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c1-3-11-20-16-14(25-2)9-6-10-15(16)26-18(20)19-17(22)12-7-4-5-8-13(12)21(23)24/h1,4-10H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEIORQWHZWZMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole ring, followed by the introduction of the prop-2-yn-1-yl group and the methoxy substituent. The final step involves the formation of the nitrobenzamide moiety.
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Methoxy Substitution: The methoxy group can be introduced through a methylation reaction using methyl iodide.
Formation of Nitrobenzamide Moiety: The final step involves the nitration of the benzamide ring using a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Propargyl bromide for nucleophilic substitution, methyl iodide for methylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagent used.
Scientific Research Applications
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues in the Benzothiazole-Benzamide Family
Key structural analogs include:
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide
- Substituents :
- Benzothiazole: 3-(2-methoxyphenyl), 4-phenyl
- Benzamide: 4-methyl
- Key Data :
N-(2,3-Dihydro-1H-inden-2-yl)-substituted Benzamides (B2–B10 Series)
- Substituents :
- Benzamide: 2/3/4-methoxy, 4-fluoro, 4-chloro, 4-bromo, etc.
- Key Findings :
N-({1,3-Benzo[d]thiazol-2-ylcarbamothioyl})-substituted Benzamides
Comparative Analysis of Substituent Effects
Electronic and Steric Effects
- Participates in hydrogen bonding (N–O···H interactions), influencing crystal packing .
Crystallographic and Conformational Insights
- The target compound’s nitro group likely induces distinct torsion angles compared to methyl or methoxy analogs. For example, in Saeed’s compound, the dihedral angle between benzothiazole and benzamide rings is influenced by substituent bulk .
- Software like SHELXL and ORTEP-3 are critical for resolving such structural details.
Biological Activity
N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its biological mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole ring : Imparts unique electronic properties.
- Methoxy group : Enhances solubility and reactivity.
- Prop-2-ynyl substituent : Contributes to its biological activity.
Molecular Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular processes such as:
- DNA replication
- Protein synthesis
- Signal transduction
These interactions may modulate pathways related to:
- Cell proliferation
- Apoptosis
- Immune response
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example, it has shown effectiveness against:
- Bacteria : Inhibitory effects on both Gram-positive and Gram-negative strains.
- Fungi : Potential applications in antifungal treatments.
Cytotoxicity Studies
Research has demonstrated that this compound possesses cytotoxic effects on various cancer cell lines. In vitro studies reveal:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
These findings suggest a potential role in cancer therapy, warranting further investigation into its mechanism of action and therapeutic efficacy.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial activity of the compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and 16 µg/mL against Candida albicans, highlighting its potential as a broad-spectrum antimicrobial agent.
Study 2: Cytotoxic Activity
In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects using MTT assays. The results demonstrated significant cell death in treated cultures compared to controls, with apoptotic markers being observed through flow cytometry analysis.
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Cyclization of precursors : For example, reacting substituted benzothiazole derivatives with nitrobenzamide moieties under reflux conditions in dichloromethane or tetrahydrofuran (THF) .
- Functional group introduction : The prop-2-yn-1-yl group is often introduced via nucleophilic substitution or palladium-catalyzed coupling, requiring inert atmospheres (e.g., N₂) and catalysts like Pd/C .
- Optimization : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios are critical for yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the benzothiazole core and substituents (e.g., methoxy, nitro groups) .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98%) and monitor reaction progress .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What functional groups influence the compound’s reactivity and stability?
- Nitrobenzamide moiety : Participates in hydrogen bonding and π-π stacking, affecting solubility and crystallinity .
- Prop-2-yn-1-yl group : Enhances electrophilicity, enabling click chemistry modifications (e.g., azide-alkyne cycloaddition) .
- Methoxy group : Electron-donating effects stabilize the benzothiazole ring against oxidative degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Functional group variation : Synthesize analogs with modified nitro/methoxy groups or propargyl chain lengths to assess antimicrobial or anticancer potency .
- Biological assays : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) with controls for false positives .
- Computational modeling : Perform molecular docking with target proteins (e.g., PFOR enzyme) to predict binding affinities .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay standardization : Compare protocols for cell lines, incubation times, and solvent vehicles (e.g., DMSO concentration) that may alter results .
- Purity verification : Use orthogonal methods (HPLC, NMR) to rule out impurities as confounding factors .
- Meta-analysis : Cross-reference data with structurally similar benzothiazoles (e.g., nitazoxanide derivatives) to identify trends .
Q. What computational strategies predict the compound’s mechanism of action?
- Molecular dynamics simulations : Model interactions with enzymatic active sites (e.g., PFOR or kinase domains) to study conformational stability .
- QSAR modeling : Correlate electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic modifications .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .
Methodological Considerations
-
Synthetic Challenges :
- Byproduct formation : Monitor intermediates via TLC and optimize column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Air-sensitive steps : Use Schlenk lines for reactions requiring anhydrous conditions .
-
Data Reproducibility :
- Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously .
- Share raw spectral data (NMR, MS) in supplementary materials for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
